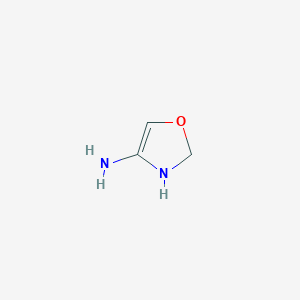
8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, with a hydroxyl group at the 8th position. Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves the copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as starting materials. The reaction proceeds through an SN2/deacetylation/coupling process to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one are not extensively documented, the copper-catalyzed cascade method mentioned above can be adapted for large-scale synthesis. This method is advantageous due to its efficiency and the ability to introduce diversity at multiple positions on the benzothiazine scaffold.
Analyse Des Réactions Chimiques
Types of Reactions
8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 8-oxo-2H-benzo[b][1,4]thiazin-3(4H)-one.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of various substituted benzothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antitubercular properties.
Mécanisme D'action
The mechanism of action of 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in its antitubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparaison Avec Des Composés Similaires
8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one can be compared with other benzothiazine derivatives such as:
8-nitro-4H-benzo[e][1,3]thiazin-4-ones: Known for their potent antitubercular activity.
Spiro[benzo[b][1,4]thiazine-2,2’-pyrroles]: Studied for their unique structural properties and potential biological activities.
The uniqueness of 8-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one lies in its hydroxyl group, which can participate in various chemical reactions and enhance its biological activity.
Propriétés
Numéro CAS |
91375-76-7 |
|---|---|
Formule moléculaire |
C8H7NO2S |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
8-hydroxy-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11) |
Clé InChI |
HHSNRRCSRPQQNP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(S1)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)



![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)




![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
